molecular formula C9H14ClN B597102 (S)-1-phenylpropan-1-amine hydrochloride CAS No. 19146-52-2

(S)-1-phenylpropan-1-amine hydrochloride

Cat. No.: B597102
CAS No.: 19146-52-2
M. Wt: 171.668
InChI Key: GRVMJKAAXNELJW-FVGYRXGTSA-N
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Description

(S)-1-phenylpropan-1-amine hydrochloride is a chiral amine compound with a phenyl group attached to the alpha carbon of the amine. This compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic chemistry. Its hydrochloride salt form enhances its solubility in water, making it more convenient for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-phenylpropan-1-amine hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the catalytic hydrogenation of 1-phenylpropan-1-one using a chiral catalyst to ensure the production of the (S)-enantiomer. The reaction is carried out under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

(S)-1-phenylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(S)-1-phenylpropan-1-amine hydrochloride is used in various scientific research applications:

    Chemistry: As a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: Employed in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-phenylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

    ®-1-phenylpropan-1-amine hydrochloride: The enantiomer of (S)-1-phenylpropan-1-amine hydrochloride, with different biological activity.

    1-phenylethylamine: A structurally similar compound with a shorter carbon chain.

    2-phenylpropan-2-amine: A compound with the amine group attached to the beta carbon.

Uniqueness

This compound is unique due to its chiral nature and the specific positioning of the phenyl group. This configuration imparts distinct chemical and biological properties, making it valuable in asymmetric synthesis and pharmaceutical development.

Properties

IUPAC Name

(1S)-1-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h3-7,9H,2,10H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVMJKAAXNELJW-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659283
Record name (1S)-1-Phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19146-52-2
Record name Benzenemethanamine, α-ethyl-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19146-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1-Phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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